molecular formula C9H16O2 B2816768 4-[(2-Methyloxiran-2-yl)methyl]oxane CAS No. 2248348-12-9

4-[(2-Methyloxiran-2-yl)methyl]oxane

Cat. No.: B2816768
CAS No.: 2248348-12-9
M. Wt: 156.225
InChI Key: WPOOUSAQKRBBAK-UHFFFAOYSA-N
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Description

4-[(2-Methyloxiran-2-yl)methyl]oxane is a bicyclic organic compound featuring an oxirane (epoxide) and an oxane (tetrahydropyran) moiety. Its IUPAC name denotes a methyl-substituted oxirane ring attached via a methylene bridge to the 4-position of an oxane ring. Compounds with oxirane and oxane groups are frequently studied in pharmaceuticals, polymer chemistry, and synthetic intermediates due to their reactivity and stereochemical complexity .

Properties

IUPAC Name

4-[(2-methyloxiran-2-yl)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(7-11-9)6-8-2-4-10-5-3-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOOUSAQKRBBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methyloxiran-2-yl)methyl]oxane typically involves the reaction of 2-methyloxirane with a suitable oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an anhydrous solvent to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methyloxiran-2-yl)methyl]oxane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-[(2-Methyloxiran-2-yl)methyl]oxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Methyloxiran-2-yl)methyl]oxane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also interact with enzymes and receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Oxirane and Oxane Derivatives

Compound Name Core Structure Key Substituents Reference
This compound Oxirane + oxane Methyl group on oxirane; methylene linker N/A
Empagliflozin (C23H27ClO7) Oxane + tetrahydrofuran Chlorophenyl, hydroxymethyl groups
2-(4-Methylphenyl)oxirane Oxirane p-Tolyl group
2-Decyl-3-(4-methylhexyl)oxirane Oxirane Long alkyl chains (decyl, methylhexyl)
Bisphenol A diglycidyl ether Two oxiranes + bisphenol backbone Epoxide groups, aromatic rings

Key Observations :

  • Empagliflozin shares the oxane ring but incorporates a tetrahydrofuran (oxolane) group and complex hydroxylation patterns, highlighting its role as a sodium-glucose cotransporter inhibitor .
  • 2-(4-Methylphenyl)oxirane demonstrates the reactivity of monosubstituted epoxides, where the electron-donating methyl group on the aryl ring may stabilize the oxirane ring .
  • Alkyl-substituted oxiranes (e.g., 2-decyl-3-(4-methylhexyl)oxirane) exhibit lipophilic properties due to long hydrocarbon chains, contrasting with the compact, oxygen-rich structure of the target compound .

Physicochemical and Reactivity Profiles

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Predicted) Reactivity Highlights
This compound ~186 (estimated) Moderate polarity Epoxide ring-opening, stereoselectivity
Empagliflozin 450.91 High (hydrophilic glycoside) Hydroxyl group participation in H-bonding
2-(4-Methylphenyl)oxirane 148.20 Low (hydrophobic) Acid-catalyzed epoxide opening
Bisphenol A diglycidyl ether 340.41 Low (polymer precursor) Crosslinking via epoxide polymerization

Key Insights :

  • The target compound’s epoxide group is expected to undergo nucleophilic ring-opening reactions, similar to other oxirane derivatives, but steric hindrance from the methyl group may influence regioselectivity .
  • Empagliflozin’s hydroxyl-rich structure enhances solubility in aqueous media, a critical feature for oral bioavailability, whereas alkyl-substituted oxiranes prioritize lipid solubility .

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